2-(4-ethoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
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Overview
Description
2-(4-ethoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes an oxygen and nitrogen atom. This particular compound features an ethoxy group attached to a phenyl ring, along with diethyl groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyaniline and diethyl malonate.
Cyclization Reaction: The key step involves a cyclization reaction where 4-ethoxyaniline reacts with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction forms the benzoxazine ring.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzoxazine ring to a more saturated structure.
Substitution: Electrophilic substitution reactions are common, where the ethoxy group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzoxazine derivatives.
Substitution: Halogenated or sulfonated benzoxazine compounds.
Scientific Research Applications
2-(4-ethoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance polymers and resins due to its thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways depend on the specific application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
- 2-(4-ethoxyphenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine
Uniqueness
Compared to its analogs, 2-(4-ethoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine offers unique properties such as enhanced solubility and specific reactivity patterns due to the ethoxy and diethyl groups. These features make it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4,4-diethyl-1,2-dihydro-3,1-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-20(5-2)17-9-7-8-10-18(17)21-19(23-20)15-11-13-16(14-12-15)22-6-3/h7-14,19,21H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEGVVLFGXFLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC=C(C=C3)OCC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24785539 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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